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molecular formula C12H18BrNO B8606333 2-Bromo-4-((isopentylamino)methyl)phenol

2-Bromo-4-((isopentylamino)methyl)phenol

Cat. No. B8606333
M. Wt: 272.18 g/mol
InChI Key: VHDNWLTXRZLLRF-UHFFFAOYSA-N
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Patent
US07288543B2

Procedure details

Combine 3-Bromo-4-hydroxy-benzaldehyde (1.5 g, 7.5 mmol) with 3-methylbutylamine (867 μL, 7.5 mmol), MeOH (25 mL) and molecular sieves 3A (5.8 g) and stir at room temperature overnight. Add NaBH4 (1.4 g, 37.3 mmol) and stir at room temperature for 2 hours. Filtrate over celite with MeOH and eliminate the solvent. Purify by SCX ion-exchange chromatography to afford the title compound (1.5 g, 75%). 1H-NMR (CD3OD, 300 MHz): 7.52 (d, 1H, J=2.0 Hz), 7.17 (dd, 1H, J=2.0 and 8.5 Hz), 6.87 (d, 1H, J=8.5 Hz), 3.80 (s, 2H), 2.79-2.74 (m, 2H), 1.76-1.63 (m, 1H), 1.54 (q, 2H, J=6.8 Hz), 0.99 (d, 6H, J=6.56 Hz). 13C-NMR (CD3OD, 300 MHz): 158.6, 134.9, 130.7, 128.6, 118.8, 112.7, 53.3, 47.9, 38.6, 27.8, 23.3.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
867 μL
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=O.[CH3:11][CH:12]([CH3:16])[CH2:13][CH2:14][NH2:15].[BH4-].[Na+]>CO>[Br:1][C:2]1[CH:3]=[C:4]([CH2:5][NH:15][CH2:14][CH2:13][CH:12]([CH3:16])[CH3:11])[CH:7]=[CH:8][C:9]=1[OH:10] |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1O
Name
Quantity
867 μL
Type
reactant
Smiles
CC(CCN)C
Name
3A
Quantity
5.8 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purify by SCX ion-exchange chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)CNCCC(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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